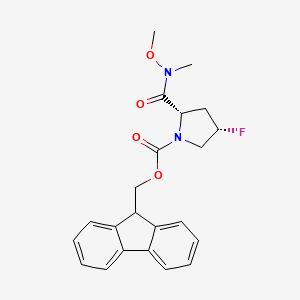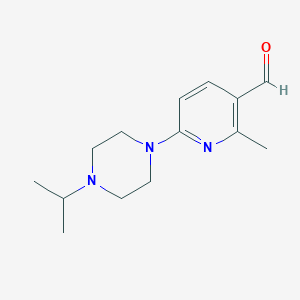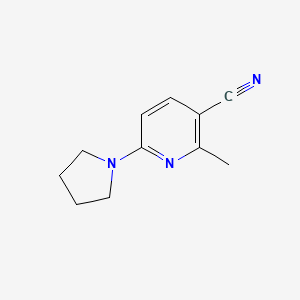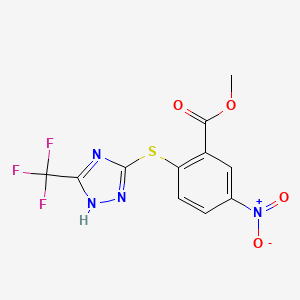
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2OS. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a methylsulfinyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine typically involves the oxidation of 4-chloro-2-(methylthio)pyrimidine. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form 4-chloro-2-methyl-5-(methylthio)pyrimidine.
Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine.
Reduction: 4-Chloro-2-methyl-5-(methylthio)pyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Chloro-2-methyl-5-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group
Uniqueness
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H7ClN2OS |
|---|---|
Poids moléculaire |
190.65 g/mol |
Nom IUPAC |
4-chloro-2-methyl-5-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H7ClN2OS/c1-4-8-3-5(11(2)10)6(7)9-4/h3H,1-2H3 |
Clé InChI |
ATLHBLAFOCLWSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)Cl)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
![3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15058727.png)




![5-Ethoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B15058763.png)
![2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B15058768.png)



